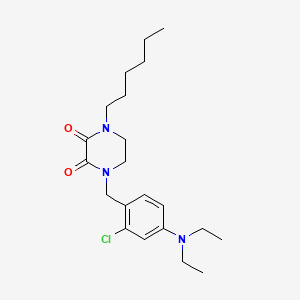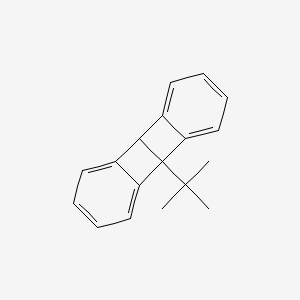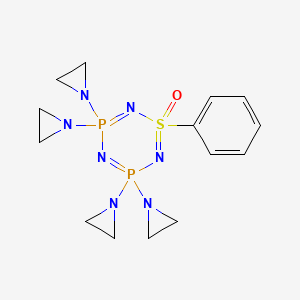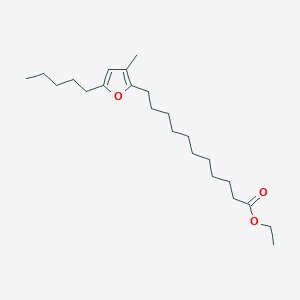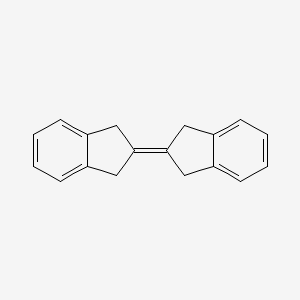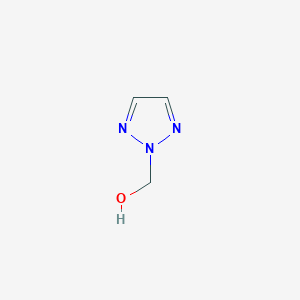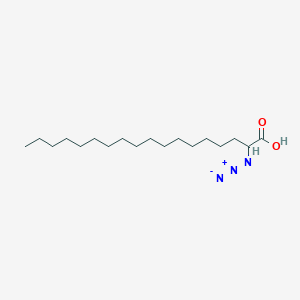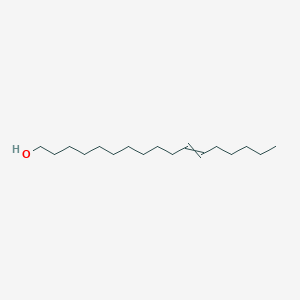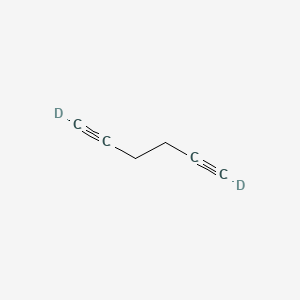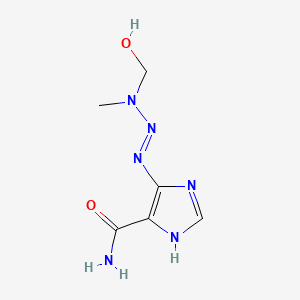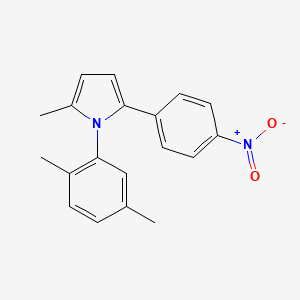
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This particular compound is notable for its unique combination of substituents, which include dimethylphenyl and nitrophenyl groups
Preparation Methods
The synthesis of 1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2,5-dimethylphenyl and 4-nitrophenyl derivatives. These intermediates are then subjected to cyclization reactions under specific conditions to form the pyrrole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
Chemical Reactions Analysis
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers investigate the compound’s potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. It can serve as a lead compound for drug discovery and development.
Medicine: The compound’s derivatives may be explored for therapeutic applications, including the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for pharmaceutical research.
Industry: The compound can be used in the development of advanced materials, such as polymers, dyes, and coatings. Its chemical properties make it suitable for applications requiring specific reactivity or stability.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-aminophenyl)-1H-pyrrole: This compound has an amino group instead of a nitro group, which may result in different chemical reactivity and biological activity.
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-chlorophenyl)-1H-pyrrole: The presence of a chlorine substituent can influence the compound’s properties, such as its solubility and reactivity.
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-methoxyphenyl)-1H-pyrrole: The methoxy group can affect the compound’s electronic properties and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
72772-12-4 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-2-methyl-5-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C19H18N2O2/c1-13-4-5-14(2)19(12-13)20-15(3)6-11-18(20)16-7-9-17(10-8-16)21(22)23/h4-12H,1-3H3 |
InChI Key |
TUPPJDVDAIXITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC=C2C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


